molecular formula C14H10Cl2N2O3 B2556490 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid CAS No. 196617-13-7

3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid

Cat. No.: B2556490
CAS No.: 196617-13-7
M. Wt: 325.15
InChI Key: RAPJIPXYCVHSNT-UHFFFAOYSA-N
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Description

3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety linked to a 3,4-dichlorophenyl group through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid typically involves the reaction of 3,4-dichloroaniline with isocyanates to form the corresponding carbamate, which is then coupled with benzoic acid derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoate
  • 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzamide
  • 3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzonitrile

Uniqueness

3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid is unique due to its specific structural features, such as the dichlorophenyl group and the carbamoyl linkage, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)carbamoylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-11-5-4-10(7-12(11)16)18-14(21)17-9-3-1-2-8(6-9)13(19)20/h1-7H,(H,19,20)(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPJIPXYCVHSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196617-13-7
Record name 3-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoic acid
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